molecular formula C13H9N3O B5502313 4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL

4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL

Cat. No.: B5502313
M. Wt: 223.23 g/mol
InChI Key: RFXDKGCZXURTFE-UHFFFAOYSA-N
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Description

4-{Pyrido[3,4-b]pyrazin-3-yl}phenol is a heterocyclic compound featuring a pyrido[3,4-b]pyrazine core fused to a phenolic group.

Properties

IUPAC Name

4-pyrido[3,4-b]pyrazin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-10-3-1-9(2-4-10)12-8-15-11-5-6-14-7-13(11)16-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXDKGCZXURTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=CN=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL typically involves the fusion of pyridine and pyrazine rings with a phenol group. One common method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired product with moderate to good yields and involves a sequential opening/closing cascade reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H and room temperature conditions suggest that scalable and cost-effective production methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{PYRIDO[3,4-B]PYRAZIN-3-YL}PHENOL involves its interaction with molecular targets such as TRKs. These kinases are associated with cell proliferation, differentiation, and survival. By inhibiting TRKs, this compound can disrupt downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 4-{Pyrido[3,4-b]pyrazin-3-yl}phenol with structurally related compounds, focusing on synthesis, biological activity, and applications.

Compound Core Structure Key Substituents Reported Activities Applications References
This compound Pyrido[3,4-b]pyrazine + phenol Hydroxyl group at para-position Hypothesized kinase inhibition Potential anticancer/anti-inflammatory agents
Substituted Pyrido[3,4-b]indoles Pyrido[3,4-b]indole Varied alkyl/aryl groups Cartilage repair, chondrogenesis Treatment of osteoarthritis
3-(α-Naphthylmethylene)triazolothiadiazoles Triazolo[3,4-b]thiadiazole α-Naphthylmethylene + alkyl/aryl Antimicrobial, herbicidal Agrochemical development

Key Observations:

Structural Differences: The pyrido[3,4-b]pyrazine core in the target compound differs from the pyridoindole system in cartilage-targeting analogs and the triazolothiadiazole scaffold in agrochemical agents . The phenolic group in this compound may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents in analogs.

Biological Activity: Substituted Pyridoindoles: Demonstrated efficacy in cartilage disorders via modulation of chondrocyte differentiation pathways . In contrast, this compound’s activity remains speculative but may align with kinase inhibition due to its nitrogen-rich aromatic system. Triazolothiadiazoles: Exhibit broad-spectrum antimicrobial activity (e.g., compounds 4b, 4d, 4f, and 4g in ). The target compound’s phenolic group could confer distinct antibacterial mechanisms, though this requires experimental validation.

Synthetic Approaches: Triazolothiadiazoles are synthesized via cyclocondensation reactions, characterized by EA, IR, and NMR .

Q & A

Q. What methodologies address conflicting data in reaction mechanisms for pyrido-pyrazine synthesis?

  • Methodological Answer :
  • Use isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways.
  • Perform kinetic studies to identify rate-determining steps and intermediates.
  • Validate mechanisms via in situ FTIR or NMR monitoring of key transformations .

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